

Stability and Degradation of Voriconazole (C18H16BrFN2OS): A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **C18H16BrFN2OS**

Cat. No.: **B12623647**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation profile of Voriconazole, a broad-spectrum triazole antifungal agent. Understanding the chemical stability of an active pharmaceutical ingredient (API) like Voriconazole is critical for ensuring its quality, safety, and efficacy throughout its lifecycle, from manufacturing to patient administration. This document details the intrinsic stability of Voriconazole under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines, outlines detailed experimental protocols for conducting such studies, and presents known degradation pathways.

Introduction to Voriconazole

Voriconazole, with the chemical formula **C18H16BrFN2OS**, is chemically designated as (2R,3S)-2-(2,4-difluorophenyl)-3-(5-fluoro-4-pyrimidinyl)-1-(1H-1,2,4-triazol-1-yl)-butan-2-ol.^[1] It is a second-generation triazole antifungal drug used in the treatment of serious and invasive fungal infections.^{[1][2]} Its primary mode of action involves the inhibition of the fungal cytochrome P450-dependent enzyme 14-alpha-sterol demethylase, which is essential for the synthesis of ergosterol, a key component of the fungal cell membrane.^{[3][4]} Given its critical therapeutic role, a thorough understanding of its stability is paramount.

Summary of Forced Degradation Studies

Forced degradation studies are essential to identify the likely degradation products of a drug substance, which can help in establishing degradation pathways and validating the stability-indicating power of analytical methods.^{[2][5]} Voriconazole has been subjected to a variety of stress conditions, including hydrolysis, oxidation, and photolysis.

The intrinsic stability of Voriconazole varies significantly depending on the stressor. It is most susceptible to degradation under alkaline (basic) conditions.^{[2][5][6][7]} Degradation is also observed under acidic, neutral hydrolytic, oxidative, and photolytic conditions, although generally to a lesser extent.^{[2][3]} The molecule demonstrates relative stability under dry heat conditions.^[3]

Data Presentation of Degradation Studies

The following tables summarize the quantitative data from various forced degradation studies on Voriconazole. These results highlight the percentage of degradation observed under specific experimental conditions.

Table 1: Hydrolytic Degradation of Voriconazole

Condition	Time	Temperature	% Degradation	Degradation Products	Reference
0.5 N HCl	48 h	Room Temp.	12.1%	Imp-A, Imp-D	[1]
3 N HCl	30 min	Room Temp.	11.60%	Single Unidentified Peak	[3]
3 N HCl	60 min	Room Temp.	16.92%	Single Unidentified Peak	[3]
3 N HCl	90 min	Room Temp.	25.11%	Single Unidentified Peak	[3]
3 N HCl	120 min	Room Temp.	29.99%	Single Unidentified Peak	[3]
Water (Hydrolysis)	48 h	60°C	Not specified	Imp-A, Imp-D	[1]
Water (Reflux)	Not specified	Boiling	56.92%	Single Unidentified Peak	[3]
0.5 N NaOH	48 h	Room Temp.	Significant Degradation	Imp-A, Imp-D	[1]
0.1 N NaOH	30 min	Room Temp.	55.58%	Single Unidentified Peak	[3]
0.1 N NaOH	60 min	Room Temp.	78.75%	Single Unidentified Peak	[3]
0.1 N NaOH	90 min	Room Temp.	100%	Single Unidentified	[3]

Peak

Table 2: Oxidative and Photolytic Degradation of Voriconazole

Condition	Time	Exposure	% Degradation	Degradation Products	Reference
3.0% H ₂ O ₂	48 h	Room Temp.	Not specified	Imp-D, Unknowns	[1]
30% H ₂ O ₂	15 min	Room Temp.	Stable	-	[3]
30% H ₂ O ₂	20 h	Room Temp.	Stable	-	[3]
5% KMnO ₄	3 h	Room Temp.	Occurred	Not specified	[2]
Photolytic (UV Light)	10 days	254 nm	Not Observed	-	[1]
Photolytic (UVC)	1 h (in solution)	254 nm	Significant Degradation	Two major peaks	[2]
Photolytic (UVC)	14 days (solid)	254 nm	29.7%	Not specified	[2]

Experimental Protocols for Stress Testing

The following are detailed methodologies for conducting forced degradation studies on Voriconazole, synthesized from published literature. A stability-indicating analytical method, typically RP-HPLC, is required to resolve Voriconazole from its degradation products.

Preparation of Stock Solution

Prepare a stock solution of Voriconazole at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol or a mixture of acetonitrile and water.[2][3]

Acidic Hydrolysis

- Transfer a known volume of the Voriconazole stock solution into a volumetric flask.

- Add an equal volume of a strong acid (e.g., 1N HCl or 0.5N HCl) to achieve the desired final concentration of the drug.[1][6]
- Keep the flask at room temperature or heat to a specified temperature (e.g., 60°C) for a defined period (e.g., up to 48 hours).[1][5]
- Periodically withdraw samples.
- Before analysis, neutralize the sample with an equivalent amount of a suitable base (e.g., 1N NaOH or 0.5N NaOH).
- Dilute the neutralized sample with the mobile phase to the target concentration for HPLC analysis.

Alkaline Hydrolysis

- Transfer a known volume of the Voriconazole stock solution into a volumetric flask.
- Add an equal volume of a strong base (e.g., 0.1N NaOH or 0.5N NaOH) to achieve the desired final concentration.[1][3]
- Maintain the solution at room temperature for a defined period (e.g., up to 90 minutes or 48 hours), as degradation is rapid.[1][3]
- Periodically withdraw samples.
- Neutralize the sample with an equivalent amount of a suitable acid (e.g., 0.1N HCl or 0.5N HCl) before analysis.
- Dilute the neutralized sample with the mobile phase to the target concentration for HPLC analysis.

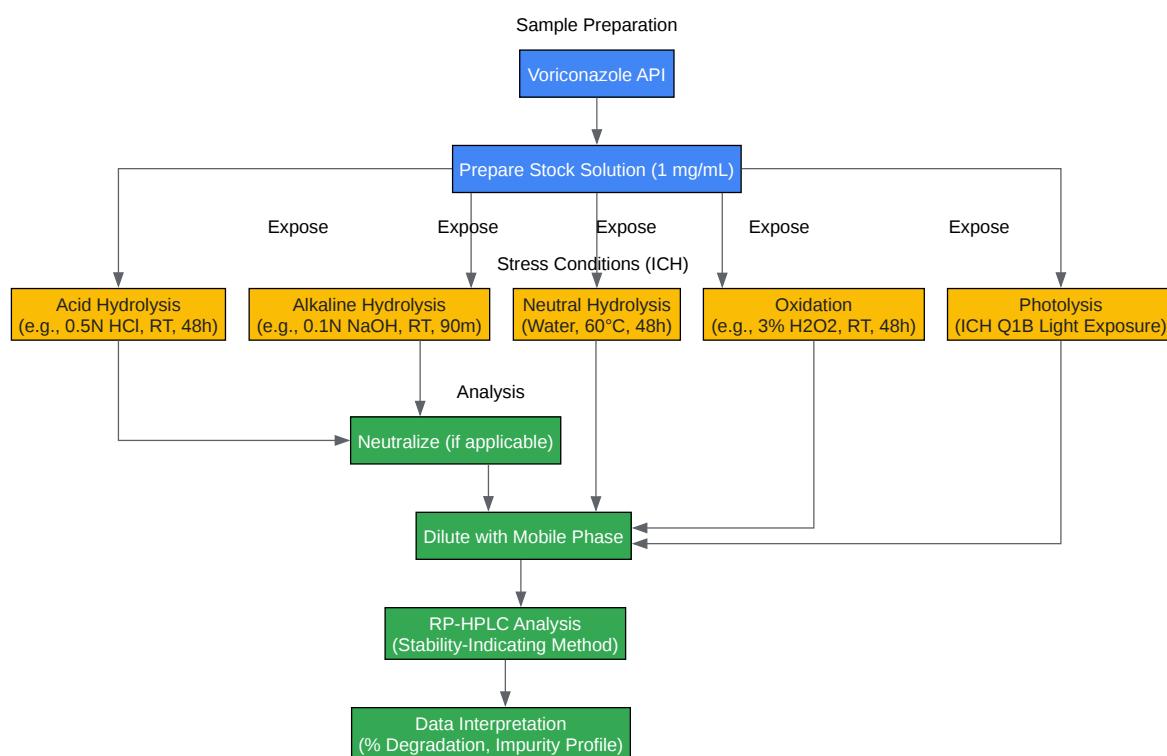
Neutral Hydrolysis

- Transfer a known volume of the Voriconazole stock solution into a volumetric flask and dilute with purified water.

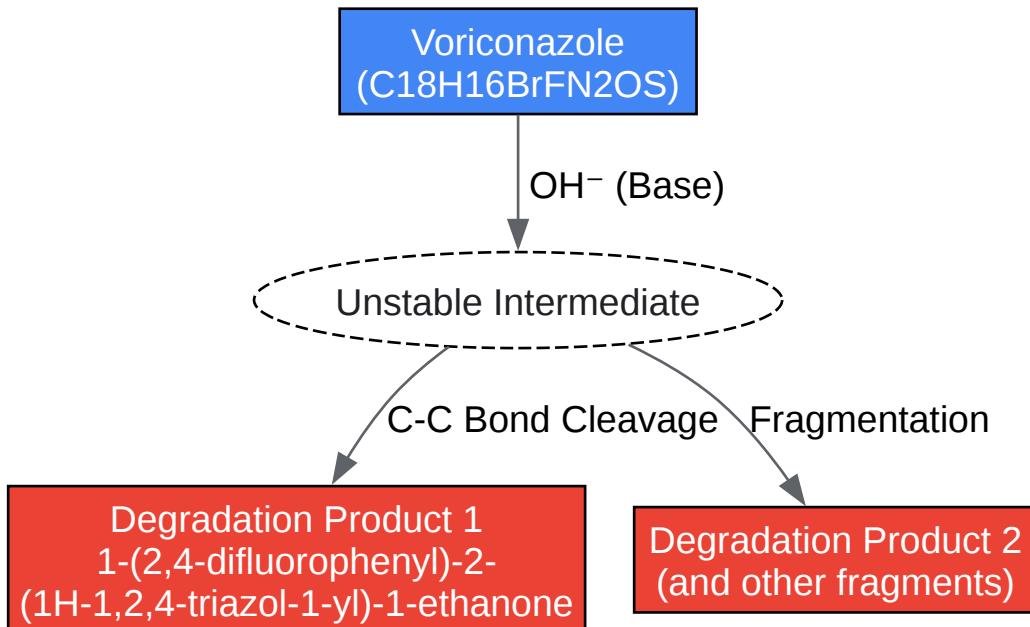
- Heat the solution under reflux in a boiling water bath or in an oven at a specified temperature (e.g., 60°C) for a defined period (e.g., 48 hours).[1][3]
- Cool the solution to room temperature.
- Dilute with the mobile phase to the target concentration for HPLC analysis.

Oxidative Degradation

- Transfer a known volume of the Voriconazole stock solution into a volumetric flask.
- Add a specified volume of an oxidizing agent, such as 3% or 30% hydrogen peroxide (H₂O₂).
[1][3]
- Keep the solution at room temperature for a defined period (e.g., 15 minutes to 48 hours).[1]
[3]
- If significant H₂O₂ remains, it may be necessary to gently heat the sample to remove the excess before injection to prevent damage to the HPLC column.[3]
- Dilute the sample with the mobile phase to the target concentration for HPLC analysis.


Photostability Testing

- Expose a sample of the Voriconazole drug substance (solid state) and a solution of the drug to a light source according to ICH Q1B guidelines.[8]
- The light source should provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[8]
- Use a combination of a cool white fluorescent lamp and a near-UV lamp (e.g., with a spectral distribution from 320 nm to 400 nm).[8]
- A parallel sample should be protected from light (e.g., wrapped in aluminum foil) to serve as a dark control.[8]
- After the exposure period, prepare the samples for analysis and compare the results to the dark control.


Visualization of Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of experimental processes and chemical transformations.

Experimental Workflow for Forced Degradation

Proposed Alkaline Degradation Pathway

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of Stability Indicating RP-HPLC Method for Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of the cytochrome P450 enzymes involved in the N-oxidation of voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Validated Stability-Indicating Liquid Chromatographic Method for Determination of Degradation Impurities and Diastereomers in Voriconazole Tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ema.europa.eu [ema.europa.eu]
- To cite this document: BenchChem. [Stability and Degradation of Voriconazole (C18H16BrFN2OS): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12623647#c18h16brfn2os-stability-and-degradation-studies>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com